5-(Pyridazin-3-yl)nicotinamide
Description
5-(Pyridazin-3-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted at the 5-position with a pyridazine ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Key attributes likely include hydrogen-bonding capacity (via the amide group), aromatic π-stacking interactions, and solubility influenced by the pyridazine substituent.
Properties
CAS No. |
1346687-40-8 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyridazin-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-4-7(5-12-6-8)9-2-1-3-13-14-9/h1-6H,(H2,11,15) |
InChI Key |
TZLYPVZQNRLGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-3-yl)nicotinamide typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.
Industrial Production Methods
Industrial production methods for 5-(Pyridazin-3-yl)nicotinamide are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution can produce a variety of functionalized compounds.
Scientific Research Applications
5-(Pyridazin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several nicotinamide and pyridine derivatives that serve as relevant comparators. Below is a detailed analysis of their structural, synthetic, and physicochemical properties relative to 5-(Pyridazin-3-yl)nicotinamide.
Structural Comparisons
- 5-(Pyridazin-3-yl)nicotinamide vs. Compound 65: The pyridazine ring in the target compound introduces additional nitrogen atoms compared to the diethyl groups in 63.
- Target vs. Crystalline Analog () : The chloro-hydroxybenzoyl-indole substituents in the crystal structure compound create a rigid, multi-ring system with defined dihedral angles (e.g., 43.7° between pyridine and indole rings). In contrast, 5-(Pyridazin-3-yl)nicotinamide’s pyridazine moiety may adopt distinct angles, affecting packing efficiency and stability .
Physicochemical Properties
- Solubility : The pyridazine ring’s polarity may improve aqueous solubility compared to alkylated analogs like 65 but reduce membrane permeability.
Research Findings and Implications
- Hydrogen Bonding : The crystalline analog () stabilizes via O—H⋯O and N—H⋯N interactions, forming inversion dimers. The target compound may exhibit similar intermolecular H-bonding, but pyridazine’s dual nitrogen atoms could enable additional C—H⋯N interactions .
- Electronic Effects: Pyridazine’s electron-withdrawing nature may alter the nicotinamide moiety’s reactivity compared to electron-donating groups (e.g., amino in compound 64) .
- The target compound’s pyridazine group could mimic purine or pyrimidine structures, enabling kinase inhibition or nucleic acid binding.
Biological Activity
5-(Pyridazin-3-yl)nicotinamide, a compound with the CAS number 1346687-40-8, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 5-(Pyridazin-3-yl)nicotinamide can be achieved through various chemical pathways. One common method involves the reaction of pyridazine derivatives with nicotinamide under specific conditions to yield the desired product. The synthetic route is crucial as it influences the purity and biological activity of the compound.
5-(Pyridazin-3-yl)nicotinamide interacts with various molecular targets, modulating their activity. The compound is believed to influence pathways related to inflammation and cell signaling. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes.
- Receptor Modulation : It can bind to receptors that regulate cellular responses, potentially altering signaling cascades.
Anti-inflammatory Properties
Research indicates that 5-(Pyridazin-3-yl)nicotinamide exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to reduce pro-inflammatory cytokine production in activated immune cells.
Cytotoxicity and Antitumor Activity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against malignant cells while sparing normal cells. The following table summarizes key findings from recent studies:
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Anti-inflammatory Mechanisms : A study published in Science.gov evaluated the compound's impact on inflammatory markers in human macrophages. Results showed a decrease in TNF-alpha and IL-6 levels upon treatment with 5-(Pyridazin-3-yl)nicotinamide, suggesting its potential as an anti-inflammatory agent .
- Cancer Treatment Potential : Another study focused on the cytotoxic effects against different cancer cell lines highlighted its selectivity and potential use in targeted cancer therapies. The compound's ability to induce apoptosis was noted as a significant finding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
